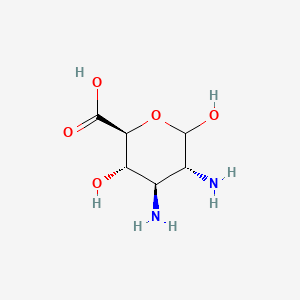
D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy-: is a derivative of glucuronic acid, where the hydroxyl groups at positions 2 and 3 are replaced by amino groups. This compound has the molecular formula C6H12N2O5 and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- typically involves the selective amination of glucuronic acid derivatives. One common method includes the use of protective groups to shield other functional groups during the reaction. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, oxime derivatives, and various substituted amine compounds .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is investigated for its potential therapeutic properties. Its derivatives are explored for use in drug development, particularly in targeting specific enzymes or pathways .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its unique properties make it valuable in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups at positions 2 and 3 allow for the formation of hydrogen bonds and other interactions with these targets, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction pathways .
Comparación Con Compuestos Similares
D-Glucuronic acid: The parent compound with hydroxyl groups at positions 2 and 3.
2,3-Diamino-2,3-dideoxy-D-glucose: A similar compound with a different backbone structure.
2,3-Diamino-2,3-dideoxy-L-glucopyranuronic acid: The L-isomer of the compound.
Uniqueness: D-Glucopyranuronic acid, 2,3-diamino-2,3-dideoxy- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for unique interactions with molecular targets and enable its use in various applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
82178-47-0 |
|---|---|
Fórmula molecular |
C6H12N2O5 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-4,5-diamino-3,6-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O5/c7-1-2(8)6(12)13-4(3(1)9)5(10)11/h1-4,6,9,12H,7-8H2,(H,10,11)/t1-,2-,3+,4+,6?/m1/s1 |
Clave InChI |
NOLYUVBUDJXTQC-ISAMGBGPSA-N |
SMILES isomérico |
[C@@H]1([C@@H]([C@H](OC([C@@H]1N)O)C(=O)O)O)N |
SMILES canónico |
C1(C(C(OC(C1O)C(=O)O)O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14427348.png)
![2,3-Bis[(octadec-9-enoyl)oxy]propyl tetracosanoate](/img/structure/B14427355.png)
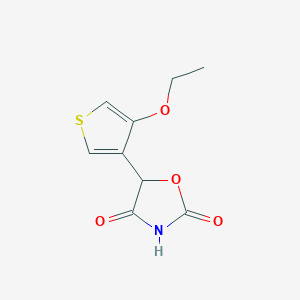
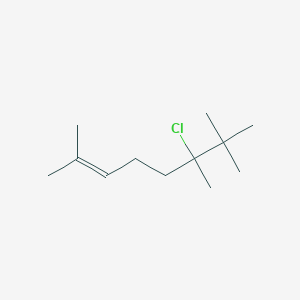
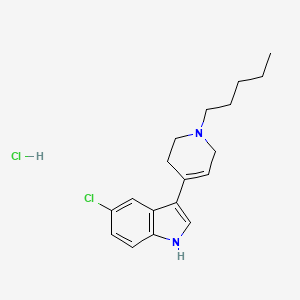
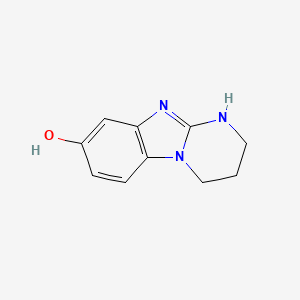

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)

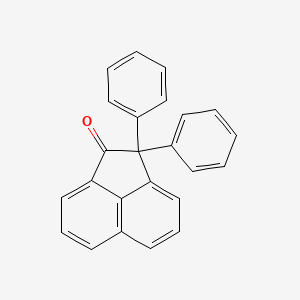
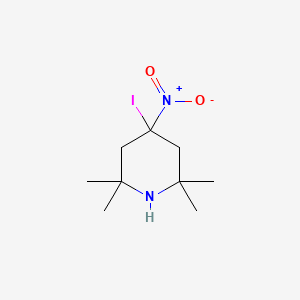
phosphanium bromide](/img/structure/B14427410.png)
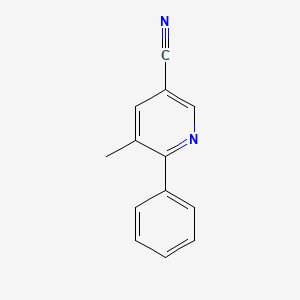
![N-{4-Bromo-2-[hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14427415.png)
